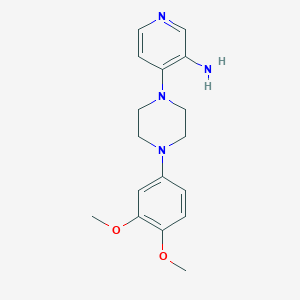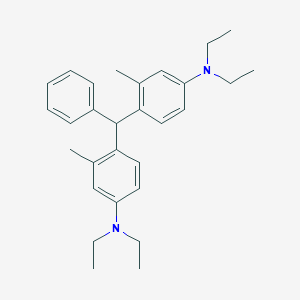
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is a chemical compound that has been extensively studied for its scientific research applications. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is complex and varies depending on the specific receptor it is interacting with. However, in general, it works by binding to the receptor and either activating or inhibiting its activity. This can lead to a wide range of biochemical and physiological effects, depending on the receptor and the specific cellular pathway involved.
Biochemical and physiological effects:
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- has been found to have a wide range of biochemical and physiological effects. Some of these include:
- Modulating neurotransmitter release and uptake
- Regulating blood pressure and heart rate
- Influencing mood and behavior
- Regulating appetite and metabolism
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of activating or inhibiting specific receptors without affecting others. However, one limitation is that its effects can be complex and can vary depending on the cellular context, making it important to carefully design experiments to ensure accurate results.
Direcciones Futuras
There are many potential future directions for research involving piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)-. Some of these include:
- Developing new drugs that target specific receptors
- Studying the effects of piperazine on different cellular pathways
- Investigating the potential therapeutic uses of piperazine in various diseases and conditions
- Developing new methods for synthesizing piperazine and related compounds
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- is a valuable tool for scientific research due to its specificity for certain receptors and wide range of biochemical and physiological effects. Its complex mechanism of action and potential for future research make it an important compound for researchers in various fields.
Métodos De Síntesis
The synthesis of piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- can be achieved through a multi-step process. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 3-amino-4-pyridinecarboxamide in the presence of a catalyst such as sulfuric acid. This reaction produces an intermediate compound, which is then further reacted with piperazine to yield the final product.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- has been extensively studied for its scientific research applications. One of its primary uses is as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors and developing new drugs that target them.
Propiedades
Número CAS |
14549-68-9 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-1-(3,4-dimethoxyphenyl)- |
Fórmula molecular |
C17H22N4O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-22-16-4-3-13(11-17(16)23-2)20-7-9-21(10-8-20)15-5-6-19-12-14(15)18/h3-6,11-12H,7-10,18H2,1-2H3 |
Clave InChI |
RGTATZHNAGDZSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)OC |
Otros números CAS |
14549-68-9 |
Sinónimos |
4-[4-(3,4-Dimethoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)









